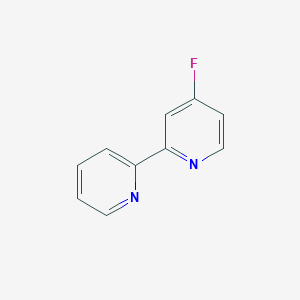

4-Fluoro-2,2'-bipyridine

Description

Significance of Bipyridine Ligands in Modern Coordination Chemistry and Materials Science

Bipyridine ligands, particularly the 2,2'-bipyridine (B1663995) isomer, are foundational in coordination chemistry. fiveable.menih.gov Their ability to act as bidentate chelating agents, binding to a single metal ion through two nitrogen atoms, forms stable five-membered rings. wisdomlib.orgwikipedia.org This chelation effect enhances the stability of the resulting metal complexes compared to monodentate ligands. fiveable.me The versatility of bipyridine ligands is evident in their wide-ranging applications, from catalysis to the development of functional materials. researchgate.netchemscene.com

In the realm of materials science, bipyridine-based complexes are integral to the advancement of technologies such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). fiveable.me The electronic and photophysical properties of these complexes can be manipulated by modifying the bipyridine ligand, influencing factors like light absorption, charge transfer efficiency, and luminescence. fiveable.memdpi.com The robust and adaptable nature of the bipyridine scaffold makes it an ideal building block for creating complex supramolecular structures and functional metal-organic frameworks. researchgate.netdepaul.edu

Strategic Impact of Fluorine Substitution on Bipyridine Properties and Reactivity

The introduction of a fluorine atom onto the bipyridine framework, as seen in 4-Fluoro-2,2'-bipyridine, has a profound and strategic impact on the molecule's properties and subsequent reactivity. Fluorine is the most electronegative element, and its presence introduces strong inductive effects. This electron-withdrawing nature significantly alters the electronic landscape of the bipyridine ligand.

One of the key consequences of fluorination is the modification of the ligand's electronic properties, which in turn influences the behavior of its metal complexes. For instance, the electron-withdrawing effect of fluorine can lower the energy levels of the ligand's orbitals. mdpi.com In transition metal complexes, this can lead to a blue-shift in absorption and emission spectra by destabilizing metal-to-ligand charge transfer (MLCT) transitions. This ability to tune the photophysical properties is highly desirable in the design of new luminescent materials and sensors.

Furthermore, the substitution of fluorine can impact the redox potentials of the metal complexes. The increased π-acidity of the fluorinated bipyridine ligand can make the metal center more susceptible to oxidation. This modulation of redox properties is crucial for applications in catalysis, where the reactivity of the metal center is paramount. Studies have shown that the presence of fluorine atoms can influence reaction rates and even alter the geometry of the resulting metal complexes. ethz.ch For example, the introduction of fluorine can induce distorted geometries in metal complexes due to its electronegativity, which reduces the electron density at the coordinating nitrogen atoms. This precise control over electronic and structural parameters underscores the strategic importance of fluorinated bipyridine ligands like this compound in advancing chemical research.

| Property | Description | Reference |

| Ligand Type | Bidentate chelating ligand | wisdomlib.orgwikipedia.org |

| Coordination | Forms stable 5-membered chelate rings with metal ions | wikipedia.org |

| Applications | Catalysis, Dye-Sensitized Solar Cells (DSSCs), Organic Light-Emitting Diodes (OLEDs), Supramolecular Chemistry | fiveable.meresearchgate.net |

| Effect of Fluorine Substitution | Impact on Properties | Reference |

| Electronic Effect | Strong electron-withdrawing inductive effect | mdpi.comethz.ch |

| Photophysical Properties | Can cause a blue-shift in absorption/emission spectra of metal complexes | |

| Redox Potential | Can increase the redox potential of metal complexes | |

| Structural Effect | Can induce distorted geometries in metal complexes |

Structure

2D Structure

3D Structure

Properties

CAS No. |

118586-07-5 |

|---|---|

Molecular Formula |

C10H7FN2 |

Molecular Weight |

174.17 g/mol |

IUPAC Name |

4-fluoro-2-pyridin-2-ylpyridine |

InChI |

InChI=1S/C10H7FN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H |

InChI Key |

AATURXISYOGYDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 2,2 Bipyridine and Its Functionalized Analogues

Direct Synthesis Strategies for 4-Fluoro-2,2'-bipyridine

The direct construction of the this compound core can be achieved through several synthetic approaches, primarily involving the coupling of appropriately substituted pyridine (B92270) precursors.

Multi-Stage Synthetic Routes from Halogenated Pyridine Precursors

A common and effective strategy for the synthesis of this compound involves a multi-step sequence starting from readily available halogenated pyridines. A key precursor in this approach is 2-bromo-4-fluoropyridine (B1291336). The synthesis of this intermediate can be accomplished from 2-amino-4-fluoropyridine (B1287999) via a Sandmeyer-type reaction. For instance, treatment of 2-amino-4-fluoropyridine with sodium nitrite (B80452) in the presence of a bromide source can yield the desired 2-bromo-4-fluoropyridine.

Another route to a suitable precursor starts from 2-amino-4-picoline. This compound can be converted to 2-bromo-4-picoline, which is then oxidized to 2-bromo-4-pyridinecarboxylic acid. Subsequent fluorination and decarboxylation steps can then lead to a 2-halo-4-fluoropyridine derivative suitable for coupling.

A detailed, multi-step synthesis starting from 2-amino-4-chloropyridine (B16104) has also been reported. This involves the conversion of the amino group to a bromine via a Sandmeyer reaction, followed by a halogen exchange (halex) reaction to replace the chlorine at the 4-position with fluorine, yielding 2-bromo-4-fluoropyridine.

Once the 2-halo-4-fluoropyridine precursor is obtained, the final step to construct the bipyridine scaffold is typically a homocoupling reaction.

Reductive Homocoupling Approaches via Transition Metal Catalysis (e.g., Nickel-Catalyzed Dimerization)

Transition metal-catalyzed reductive homocoupling of 2-halopyridines is a powerful and widely employed method for the synthesis of 2,2'-bipyridines. Nickel-based catalytic systems have proven to be particularly effective for this transformation. The general principle involves the dimerization of two molecules of a 2-halopyridine in the presence of a nickel catalyst and a reducing agent.

For the synthesis of this compound, 2-bromo-4-fluoropyridine or 2-chloro-4-fluoropyridine (B1362352) can be utilized as the starting material. A typical reaction setup involves a nickel(II) salt, such as nickel(II) bromide or nickel(II) chloride, often in the presence of a phosphine (B1218219) ligand like triphenylphosphine, and a stoichiometric amount of a reducing agent, such as zinc or manganese powder. The reaction is typically carried out in an inert solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) under heating. The catalytically active Ni(0) species, generated in situ by the reduction of the Ni(II) precursor, is believed to be the key intermediate in the catalytic cycle.

An electrochemical approach to nickel-catalyzed homocoupling has also been developed, offering a milder and more controlled alternative to the use of chemical reducing agents. In this method, a sacrificial anode, such as zinc or iron, is used to continuously generate the active Ni(0) catalyst. This has been successfully applied to the synthesis of various dimethyl-2,2'-bipyridines from their corresponding 2-bromomethylpyridines, demonstrating the versatility of the approach.

| Catalyst System | Precursor | Reducing Agent | Solvent | Yield (%) |

| NiBr₂ / PPh₃ | 2-bromo-4-fluoropyridine | Zn | DMF | Good to Excellent |

| NiCl₂·6H₂O | 2-chloro-4-fluoropyridine | Mn | Acetonitrile | High |

| NiBr₂(bpy) (electrochemical) | 2-bromopyridine | Zn (anode) | DMF | 58-98 |

Derivatization and Functionalization of Fluorinated Bipyridine Scaffolds

The development of methods to introduce additional functional groups onto the fluorinated bipyridine core is crucial for fine-tuning its properties for specific applications.

Incorporation of Fluorinated Alkyl Chains at Bipyridine Positions

The introduction of fluorinated alkyl chains, such as trifluoromethyl (CF₃) groups, onto the bipyridine scaffold can significantly impact its electronic properties and lipophilicity. One common strategy is to synthesize the bipyridine ring from precursors that already contain the desired fluorinated alkyl group. For example, 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443) has been synthesized and utilized as a ligand for lanthanoid-based luminescence and 19F NMR probes. rsc.orgossila.com The synthesis of such compounds often involves the cyclocondensation of smaller, fluorinated building blocks. nih.gov

Another approach involves the functionalization of pre-existing groups on the bipyridine ring. For instance, 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (B11819) can be synthesized and the hydroxyl groups can then be used as handles for further reactions, such as etherification with fluorinated alcohols. This leads to the formation of bipyridines with fluoroalkoxy side chains, as demonstrated by the synthesis of 4,4'-bis(2,2,2-trifluoroethoxymethyl)-2,2'-bipyridine. nih.govresearchgate.net

Introduction of Fluorinated Aryl Substituents on the Bipyridine Core

The introduction of fluorinated aryl substituents onto the bipyridine core is typically achieved through cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura or Stille coupling reactions are powerful tools for this purpose. These reactions involve the coupling of a halogenated bipyridine with a fluorinated arylboronic acid (or its ester) or a fluorinated arylstannane, respectively. This approach allows for the modular synthesis of a wide range of functionalized bipyridines. acs.org

For instance, a bromo-substituted bipyridine can be reacted with a fluorophenylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding fluorophenyl-substituted bipyridine. This strategy has been employed in the synthesis of iridium complexes for photoredox catalysis, where the ligands incorporate 3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl substituents. orgsyn.org

| Coupling Reaction | Bipyridine Precursor | Coupling Partner | Catalyst |

| Suzuki-Miyaura | Bromo-bipyridine | Fluorophenylboronic acid | Pd(PPh₃)₄ |

| Stille | Halo-bipyridine | Fluorophenylstannane | PdCl₂(PPh₃)₂ |

C-H Functionalization Strategies for Bipyridine Synthesis

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for the synthesis and derivatization of heterocyclic compounds, including bipyridines. This approach avoids the need for pre-functionalization of the starting materials with leaving groups, such as halogens.

Palladium-catalyzed C-H arylation has been successfully applied to the synthesis of 2-arylpyridines by coupling fluoroarenes with 2-chloropyridine (B119429) derivatives. researchgate.netchemrxiv.orgchemrxiv.org This methodology allows for the direct formation of a C-C bond between the pyridine and the fluorinated aryl ring. Ruthenium-catalyzed C-H arylation of fluoroarenes with aryl halides has also been reported, offering an alternative catalytic system. acs.org

Furthermore, palladium-catalyzed enantioselective C-H functionalization of other heterocycles, such as indoles, has been achieved using chiral 2,2'-bipyridine (B1663995) ligands, highlighting the importance of the bipyridine scaffold in asymmetric catalysis. nih.gov While direct C-H functionalization of this compound itself is not extensively documented, the methodologies developed for the parent 2,2'-bipyridine and other pyridines provide a strong foundation for future investigations in this area. acs.org

Cross-Coupling Reactions (e.g., Suzuki, Negishi) for Bipyridine Assembly

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C(sp²)–C(sp²) bonds, which is the key step in the assembly of the 2,2'-bipyridine core. The choice between methodologies like the Suzuki-Miyaura and Negishi couplings often depends on the desired functional group tolerance, the availability of starting materials, and the reactivity of the specific pyridine precursors.

The Suzuki-Miyaura coupling has emerged as a particularly attractive route for the synthesis of bipyridine structures. researchgate.net This reaction typically involves the coupling of a halopyridine with a pyridylboronic acid or its ester derivatives in the presence of a palladium catalyst and a base. While numerous palladium catalysts have been employed, a significant challenge in bipyridine synthesis is the tendency of the bipyridine product to coordinate with the palladium metal, which can decrease catalytic activity. researchgate.net Therefore, the design of the catalytic system is crucial for a successful coupling.

The general approach for synthesizing this compound via a Suzuki-Miyaura coupling would involve the reaction of a 2-halo-4-fluoropyridine (where the halogen is typically bromine or chlorine) with a 2-pyridylboronic acid derivative. The selection of the appropriate catalyst, ligand, base, and solvent system is critical to achieve high yields and purity.

The Negishi coupling , which utilizes organozinc reagents, is another powerful method for bipyridine synthesis, valued for its high yields, mild reaction conditions, and good tolerance for various functional groups. orgsyn.org The reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.gov However, a notable limitation of the Negishi reaction is that fluoro-substituted reagents are typically inert, making this method less suitable for the direct synthesis of fluorinated bipyridines like this compound. orgsyn.org Bromo, chloro, and iodo-substituted pyridines, on the other hand, are effective coupling partners in Negishi reactions. orgsyn.org

Detailed research findings have demonstrated the successful application of Suzuki-Miyaura coupling for the synthesis of functionalized bipyridines, including those with fluorine substituents. For instance, the coupling of 2-bromo-4-fluoropyridine with a suitable 2-pyridylboronic acid ester can be achieved using a palladium catalyst such as Pd(dppf)Cl₂, a phosphate (B84403) base, and a dioxane/water solvent system. The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired this compound.

Below is an interactive data table summarizing typical conditions for the Suzuki-Miyaura synthesis of a 2-arylpyridine, which is analogous to the formation of this compound.

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | 2-Thiopheneboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 |

| 2-Bromo-4-fluoropyridine | 2-Pyridylboronic acid ester | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80-100 | Not specified |

This table is illustrative of typical Suzuki-Miyaura reaction conditions for related compounds, as specific yield data for the direct synthesis of this compound was not available in the searched literature.

Coordination Chemistry of 4 Fluoro 2,2 Bipyridine Ligands

Fundamental Principles of Fluorinated Bipyridine Coordination to Metal Centers

The coordination of 2,2'-bipyridine (B1663995) (bpy) to a metal center involves the formation of a stable five-membered chelate ring through its two nitrogen atoms. The electronic properties of the resulting complex are governed by a combination of sigma (σ) donation from the nitrogen lone pairs to the metal and pi (π) back-donation from the metal d-orbitals to the π* orbitals of the bipyridine ligand.

The introduction of a fluorine atom at the 4-position of one of the pyridine (B92270) rings significantly alters these electronic dynamics. Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing effect through the sigma framework (an inductive or -I effect). This effect reduces the electron density on the pyridine ring and, consequently, on the coordinating nitrogen atoms. As a result, 4-Fluoro-2,2'-bipyridine is a weaker σ-donor compared to its unsubstituted counterpart.

This reduced σ-donating ability makes the ligand less basic, which can influence the stability and formation of the metal complex. More importantly, the electron-withdrawing nature of the fluorine atom lowers the energy of both the π and π* orbitals of the bipyridine ligand. The lowering of the π* orbitals makes the ligand a better π-acceptor. This enhanced π-acidity allows for stronger π-backbonding from electron-rich metal centers.

These electronic perturbations have predictable consequences on the properties of the metal complexes:

Redox Potentials: For complexes with redox-active metals, the weaker σ-donation and stronger π-acceptance of the this compound ligand stabilize the lower oxidation states of the metal. This makes the metal center more difficult to oxidize, resulting in a positive (anodic) shift in the metal-centered oxidation potential compared to the analogous complex with unsubstituted bipyridine.

Spectroscopic Properties: The energies of metal-to-ligand charge transfer (MLCT) transitions are directly affected. The stabilization of the metal d-orbitals (due to weaker σ-donation) and the stabilization of the ligand's π* orbitals (the acceptor orbitals in the MLCT transition) have opposing effects. However, the lowering of the ligand's π* LUMO is typically the dominant factor. This increases the energy gap between the metal's HOMO and the ligand's LUMO, leading to a blue shift (shift to higher energy) in the MLCT absorption and emission bands.

The influence of substituents on the electronic properties of pyridine-based ligands can be quantified using Hammett constants. science.govrsc.org Electron-withdrawing groups have positive Hammett σ values, and their presence correlates with changes in the redox and spectroscopic properties of the corresponding metal complexes. researchmap.jpresearchgate.net

Complexation with Diverse Transition Metal and Lanthanide Ions

The unique electronic profile of this compound makes it an attractive ligand for forming complexes with a wide range of transition metals and lanthanides, enabling the fine-tuning of their photophysical and electrochemical properties for various applications.

Rhenium(I) tricarbonyl complexes with diimine ligands, of the general formula fac-[Re(N^N)(CO)₃X] (where N^N is a bipyridine-type ligand and X is a halide), are among the most studied classes of luminescent metal complexes. nih.govnih.govnih.gov Their photophysical properties are dominated by a long-lived and emissive metal-to-ligand charge-transfer (³MLCT) excited state.

The incorporation of this compound as the N^N ligand is expected to modulate these properties in a predictable manner. The electron-withdrawing fluorine atom lowers the energy of the bipyridine π* orbitals. Since the LUMO of the complex is localized on the diimine ligand, this leads to a stabilization of the acceptor orbital for the MLCT transition. Consequently, the energy of the MLCT state increases, which should result in a blue shift in both the absorption and emission spectra compared to the unsubstituted fac-[Re(bpy)(CO)₃Cl]. acs.org

While specific data for the this compound complex is not widely reported, studies on related fluorinated systems, such as fac-ReCl(4,4′-(R_F)₂-2,2′-bpy)(CO)₃, confirm these principles. In these complexes, the fluorinated alkyl chains effectively insulate the bipyridyl rings electronically, but direct fluorination of the rings would be expected to cause significant shifts. researchgate.net The high quantum yields and long excited-state lifetimes characteristic of Rhenium(I) bipyridine complexes are generally retained upon substitution, making them suitable for applications as biological probes and photosensitizers. acs.orgnih.gov

| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Source(s) |

| fac-[Re(bpy)(CO)₃Cl] | ~370 | ~622 | ~0.01 - 0.1 | ~0.025 - 1 | nih.govresearchgate.net |

| fac-[Re(4,4'-(CF₃)₂-bpy)(CO)₃Cl] (analogue) | ~360 | ~590 | ~0.2 - 0.3 | ~1.5 - 2.0 | nih.gov |

Note: Data is for representative Rhenium(I) complexes in solution at room temperature to illustrate electronic trends. The 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443) complex is used as an analogue to predict the effect of electron-withdrawing groups.

Ruthenium(II) polypyridyl complexes, particularly [Ru(bpy)₃]²⁺ and its derivatives, are archetypal systems in photochemistry and photophysics. In heteroleptic complexes of the type [Ru(bpy)₂(N^N')]²⁺, the introduction of a substituted bipyridine ligand like this compound allows for systematic tuning of the complex's properties.

The electron-withdrawing fluoro group on the this compound ligand makes the metal center more electron-poor. This increases the energy required to remove an electron from the ruthenium center, leading to a higher Ru(II)/Ru(III) oxidation potential compared to [Ru(bpy)₃]²⁺. nih.gov

The photophysical properties are also affected. The lowest energy electronic transition in these complexes is typically of MLCT character, from a metal-based d-orbital to a ligand-based π* orbital. As the this compound ligand has a lower-lying π* orbital than unsubstituted bipyridine, the MLCT transition directed to this ligand will be at a higher energy. In a complex like [Ru(bpy)₂(4-F-bpy)]²⁺, the LUMO would be expected to reside on the fluorinated ligand. This results in a blue shift of the absorption and emission maxima. This principle is widely used to tune the emission color of Ruthenium(II) sensitizers. rsc.orgresearchgate.net

| Complex | Ru(II/III) E₁/₂ (V vs Fc/Fc⁺) | λ_em (nm) | Source(s) |

| [Ru(4,4'-dMe-bpy)₃]²⁺ (Electron Donating) | ~0.85 | ~620 | nih.gov |

| [Ru(bpy)₃]²⁺ (Neutral) | ~1.05 | ~615 | nih.gov |

| [Ru(4,4'-dCl-bpy)₃]²⁺ (Electron Withdrawing) | ~1.25 | ~600 | nih.gov |

| [Ru(bpy)₂(4-F-bpy)]²⁺ (Predicted) | >1.05 | <615 |

Note: This table shows the trend of redox potentials and emission wavelengths with electronically different substituents on the bipyridine ligands. Data for the this compound complex is predicted based on these established trends.

Cyclometalated iridium(III) complexes are of immense interest, particularly for their application as highly efficient phosphorescent emitters in organic light-emitting diodes (OLEDs). A common structural motif is [Ir(C^N)₂(N^N)]⁺, where C^N is a cyclometalating ligand (like 2-phenylpyridine, ppy) and N^N is an ancillary diimine ligand, such as this compound. nih.govnih.govmdpi.com

The emission in these complexes typically originates from a triplet excited state with mixed MLCT and intraligand (³IL) character. The energy of this emissive state, and thus the color of the emitted light, is highly dependent on the nature of both the cyclometalating and the ancillary ligands. The ancillary N^N ligand primarily influences the energy of the LUMO.

Introducing this compound as the N^N ligand stabilizes the LUMO of the complex. This widening of the HOMO-LUMO gap leads to a higher energy ³MLCT state and, consequently, a blue shift in the phosphorescence. researchgate.net This strategy is crucial for developing efficient blue and green emitters. Studies on related complexes, such as those with 2',6'-difluoro-2,3'-bipyridine ligands, have demonstrated that fluorination leads to intense blue emission with high color purity and excellent photoluminescence quantum yields. acs.org

| Complex | Emission λ_max (nm) | PL Quantum Yield (Φ) | Color | Source(s) |

| [Ir(ppy)₂(bpy)]⁺ | ~600 | ~0.1 - 0.2 | Orange | acs.org |

| [Ir(4Fppy)₂(bpy)]⁺ (Fluorinated C^N) | ~530 | ~0.5 - 0.6 | Green | researchgate.net |

| fac-[Ir(dfpb)₃] (Fluorinated N^N analogue) | ~438 | ~0.8 - 0.9 | Blue | acs.org |

Note: This table compares the emission properties of a standard iridium complex with complexes containing fluorinated C^N or N^N ligands (dfpb = 2',6'-difluoro-2,3'-bipyridinato-N,C4') to illustrate the blue-shifting effect of fluorination.

Copper complexes have emerged as cost-effective and sustainable alternatives to iridium and ruthenium complexes in photoredox catalysis. acs.orghw.ac.uk Homoleptic and heteroleptic Copper(I) complexes with substituted bipyridine or phenanthroline ligands are commonly employed. The catalytic cycle often relies on the photoexcited state of the Cu(I) complex, which can act as both a potent reductant and oxidant.

The key to a successful copper photoredox catalyst is the combination of a sufficiently long excited-state lifetime and suitable redox potentials. The introduction of this compound as a ligand in a Cu(I) complex, such as [Cu(4-F-bpy)(P^P)]⁺ or [Cu(4-F-bpy)₂]⁺, would be expected to raise the Cu(II)/Cu(I) redox potential. acs.orgresearchgate.net The electron-withdrawing fluorine atom makes the Cu(I) center harder to oxidize. nih.govuchile.cl

This increased oxidation potential makes the photoexcited Cu(I)* complex a stronger oxidizing agent, which can be advantageous for certain catalytic transformations. For instance, a more positive redox potential can enable the oxidation of substrates that are inaccessible to catalysts based on less electron-poor ligands. Therefore, ligands like this compound are valuable for expanding the scope of copper-catalyzed photoredox reactions. epfl.ch

| Ligand (in Cu(I/II) complex) | E₁/₂ (Cu(II)/Cu(I)) (V vs NHE) | Effect of Substituent | Source(s) |

| dmp (electron-donating) | +265 mV | Makes Cu(I) easier to oxidize | nih.gov |

| phen (neutral) | +343 mV | Baseline for comparison | nih.gov |

| 4-F-bpy (predicted) | >343 mV | Makes Cu(I) harder to oxidize (stronger oxidant) |

Note: Data is presented to show the trend of Cu(II)/Cu(I) redox potentials based on the electronic nature of the phenanthroline/bipyridine ligand. dmp = 2,9-dimethyl-1,10-phenanthroline; phen = 1,10-phenanthroline.

Iron(II) complexes with N-donor ligands like bipyridine are well-known for exhibiting spin crossover (SCO) behavior, where the spin state of the metal center (high-spin, S=2 vs. low-spin, S=0) can be switched by external stimuli like temperature or light. nih.gov The ligand field strength is a critical parameter that determines the spin-state energetics.

Cobalt(II) complexes with bipyridine ligands typically form octahedral complexes of the type [Co(bpy)₃]²⁺ or tetrahedral/square planar complexes in [Co(bpy)X₂] systems, depending on the ancillary ligand X. nih.govum.edu.my The synthesis of a cobalt complex with this compound would follow standard coordination chemistry procedures, reacting a Co(II) salt with the ligand in a suitable solvent. The resulting complex, such as Co(4-F-bpy)₃₂, would be a high-spin d⁷ system, and its magnetic and electronic properties would be influenced by the electronic effect of the fluoro-substituent. biointerfaceresearch.com

Organotin(IV) Adducts and Related Main Group Interactions

The coordination chemistry of this compound with main group elements, particularly organotin(IV) compounds, reveals the formation of adducts with distinct structural characteristics. While specific studies on this compound are limited, research on related substituted bipyridine ligands provides valuable insights into the expected coordination behavior. For instance, organotin(IV) complexes with the general formula [SnR(4−n)Cln] (where n = 1 or 2, and R is an alkyl or aryl group) react with bidentate pyridyl ligands to form hexa-coordinated adducts. researchgate.net In the case of [SnMe2Cl2(bu2bpy)], where bu2bpy is 4,4′-di-tert-butyl-2,2′-bipyridine, X-ray crystallography confirmed a hexa-coordinated tin atom in an octahedral geometry with a trans-arrangement of the methyl groups. researchgate.net

Beyond tin, other main group elements from Group 14, such as silicon(IV) and germanium(IV), are known to form stable hexa-coordinated complexes with 2,2'-bipyridine. For example, SiF4 and GeF4 react with 2,2'-bipyridine to yield [SiF4(bpy)] and [GeF4(bpy)] respectively, both adopting a cis-octahedral geometry. acs.org Given this precedent, it is highly probable that this compound would engage in similar coordination to form analogous fluoro-complexes with these main group elements.

Platinum(II) Complexes with Fluorinated Thiolate Ligands

Platinum(II) complexes featuring diimine ligands like 2,2'-bipyridine and its derivatives are of significant interest due to their rich photophysical and photochemical properties. The incorporation of a 4-fluoro substituent on the bipyridine ring, in conjunction with thiolate co-ligands, can further modulate these characteristics. Thiolate ligands are known to form strong covalent bonds with platinum(II), leading to stable complexes.

Studies on related systems, such as dinuclear platinum(II) thiolates with 2,2'-bipyridine, have shown the formation of complexes with emissive ligand-to-ligand charge-transfer (LLCT) excited states. rsc.org For instance, in complexes of the type [Pt2(dtbpy)2(NS)2][ClO4]2 (where dtbpy is 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) and NS⁻ is pyridine-2-thiolate), the platinum centers are bridged by the thiolate ligands. rsc.org The photoluminescence of these complexes is influenced by both the diimine and the thiolate ligands. rsc.org

The introduction of a fluorine atom at the 4-position of the bipyridine ligand in such platinum(II) thiolate complexes is expected to have a pronounced effect on their electronic structure. The electron-withdrawing nature of fluorine can lower the energy of the π* orbitals of the bipyridine ligand, which in turn affects the energy of the metal-to-ligand charge transfer (MLCT) and LLCT transitions. This can lead to shifts in the absorption and emission spectra of the complexes. For example, platinum diimine-dithiolate complexes have been investigated as photoconducting materials, and their performance is linked to the intermolecular character of electronic excitations. rsc.org The presence of fluorine in this compound could enhance intermolecular interactions, such as π-π stacking, potentially influencing the photoconductivity of the resulting platinum(II) thiolate complexes.

Manganese(II), Cadmium(II), Zinc(II), and Mercury(II) Complexes

The coordination chemistry of this compound with d10 metal ions like Cd(II), Zn(II), and Hg(II), as well as the d5 Mn(II) ion, is characterized by the formation of complexes with diverse structural motifs and coordination geometries.

Cadmium(II) Complexes: Cadmium(II) complexes with fluorinated ligands have been explored for the construction of coordination polymers. Fluorine's high electronegativity makes it an excellent hydrogen-bond acceptor, and C-H···F-C interactions can play a significant role in the solid-state architecture. nih.gov In fluorous coordination compounds of cadmium(II) with 2,2'-bipyridine and pentafluorobenzoate, one-dimensional chain structures are formed, which are further stabilized by π-π stacking and hydrogen bonding. nih.gov It is anticipated that this compound would similarly promote the formation of extended supramolecular networks in its cadmium(II) complexes. The Cd2+ ion in such complexes typically adopts an octahedral coordination geometry. mdpi.com

Zinc(II) Complexes: Zinc(II), with its d10 electronic configuration, exhibits flexible coordination behavior, commonly forming tetrahedral or octahedral complexes. core.ac.uknih.gov The reaction of zinc salts with substituted 2,2'-bipyridines can lead to the formation of tris-chelated octahedral complexes of the type [Zn(bpy)3]2+. rsc.org The nature of the substituents on the bipyridine ligand can significantly influence the stoichiometry and supramolecular organization of the resulting complexes. For instance, substituents capable of hydrogen bonding can lead to the inclusion of uncoordinated ligands within the crystal lattice, supported by stacking interactions and cooperative hydrogen bonds. rsc.org The fluorine atom in this compound could participate in weak hydrogen bonding and influence the packing of the resulting zinc(II) complexes.

| Metal Ion | Typical Coordination Number | Common Geometries | Key Structural Features with Bipyridine Ligands |

|---|---|---|---|

| Mn(II) | 6 | Octahedral | Forms monomeric or polymeric structures; cis-chelation of bipyridine is common. hhu.de |

| Cd(II) | 6 | Octahedral | Often forms coordination polymers; π-π stacking and hydrogen bonding are significant. nih.gov |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | Flexible coordination; substituents on bipyridine influence supramolecular structure. core.ac.ukrsc.org |

| Hg(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral | Variable coordination geometries; Hg···halogen interactions are common. rsc.org |

Rare Earth Metal (Y(III), Gd(III), Eu(III)) Complexes in Luminescent Applications

Complexes of rare earth metals with 2,2'-bipyridine and its derivatives are extensively studied for their luminescent properties. The bipyridine ligand can act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The introduction of fluorine atoms into the bipyridine ligand can enhance these luminescent properties.

Europium(III), Gadolinium(III), and Yttrium(III) Complexes: The photophysical properties of Eu(III), Gd(III), and Y(III) complexes with fluorinated bipyridine ligands have been investigated. For instance, dinuclear complexes of the type [Ln2Cl6(μ-4,4'-bipy)(py)6] (where Ln = Y, Eu, Gd) have been synthesized and their luminescence studied. nih.gov In these systems, the bipyridine ligand facilitates an antenna effect through ligand-to-metal energy transfer. nih.gov The Eu(III) complexes typically show red emission, while the Gd(III) and Y(III) complexes can exhibit blue emission originating from triplet phosphorescence of the ligand. nih.gov

Fluorinated bipyridine ligands can lead to an increase in the quantum yield of lanthanide luminescence. This is particularly noticeable for terbium(III) complexes, but similar effects can be anticipated for europium(III). The fluorine atoms can also enhance the solubility of the complexes in various solvents. The photophysical properties of these complexes are often studied in solution to determine their quantum yields and luminescence lifetimes.

The general strategy for designing highly luminescent rare earth complexes involves the use of a chromophoric ligand that can efficiently absorb light and transfer the energy to the metal center. The coordination sphere around the lanthanide ion should also be saturated to minimize non-radiative decay pathways, such as quenching by solvent molecules. Fluorinated bipyridine ligands contribute to both of these aspects, making them promising candidates for the development of highly efficient luminescent materials.

| Rare Earth Ion | Typical Emission Color | Role of Fluorinated Bipyridine Ligand | Potential Applications |

|---|---|---|---|

| Eu(III) | Red | Acts as an antenna to sensitize Eu(III) luminescence. nih.gov | OLEDs, bio-imaging probes. |

| Gd(III) | Blue (ligand-based) | The ligand itself is the primary emitter. nih.gov | Probes for studying ligand triplet states. |

| Y(III) | Blue (ligand-based) | Similar to Gd(III), the ligand is the main emissive species. nih.gov | Host for other luminescent lanthanide ions. |

Structural Elucidation and Stereochemical Aspects of Fluorinated Bipyridine Metal Complexes

The introduction of a fluorine atom at the 4-position of the 2,2'-bipyridine ligand can influence not only the electronic properties but also the solid-state packing and stereochemistry of the resulting metal complexes. X-ray crystallography is the primary tool for the detailed structural elucidation of these compounds, providing precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.

Adopted Coordination Geometries (e.g., Octahedral, Tetrahedral)

The coordination geometry of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligands. For complexes of this compound, the bidentate nature of the ligand typically leads to the formation of complexes with common geometries such as octahedral and tetrahedral.

Octahedral Geometry: A coordination number of six is very common for transition metal complexes, and it almost invariably leads to an octahedral geometry. libretexts.org In the case of tris-bipyridyl complexes of the type [M(4-F-bpy)3]n+, the three bidentate ligands coordinate to the metal center to form a six-coordinate, octahedral structure. wikipedia.org Similarly, in mixed-ligand complexes such as [M(4-F-bpy)2X2], where X is a monodentate ligand, an octahedral geometry is also expected. For instance, in [Mn(ClCH2CO2)(H2O)(bipy)2]+, the two bipyridine ligands adopt a cis-arrangement around the manganese(II) center. hhu.de

Tetrahedral Geometry: A coordination number of four can result in either a tetrahedral or a square planar geometry. Tetrahedral geometry is common for metal ions with a d10 electronic configuration, such as Zn(II) and Cd(II), especially when the ligands are bulky. libretexts.org While this compound is not particularly bulky, the formation of tetrahedral complexes of the type [M(4-F-bpy)X2] is plausible, particularly with larger halide ligands.

The choice between octahedral and tetrahedral geometry can be influenced by several factors, including the size of the metal ion, the steric bulk of the ligands, and crystal packing forces. The fluorine substituent in this compound is not expected to introduce significant steric hindrance, so the coordination geometry will likely be dictated primarily by the electronic preferences of the metal ion and the stoichiometry of the complex.

Supramolecular Interactions in Solid-State Architectures (e.g., π-π Stacking)

The solid-state structures of metal complexes containing this compound are often governed by a variety of non-covalent interactions, leading to the formation of extended supramolecular architectures. Among these, π-π stacking interactions are particularly significant for aromatic ligands like bipyridine.

π-π Stacking: The planar aromatic rings of the this compound ligand are prone to engage in π-π stacking interactions with adjacent ligands in the crystal lattice. These interactions, which involve the overlap of π-orbitals, play a crucial role in stabilizing the crystal structure. In platinum(II) complexes with phenyl-substituted bipyridines, slipped π-π interactions between the bipyridine moieties of adjacent complexes have been observed. mdpi.com The presence of the fluorine atom can modulate the strength and nature of these π-π stacking interactions due to its effect on the electron density of the aromatic rings.

Spectroscopic and Electrochemical Characterization of 4 Fluoro 2,2 Bipyridine Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of 4-fluoro-2,2'-bipyridine (fbpy) and its complexes. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple probes to understand ligand coordination, electronic structure, and reaction dynamics.

The coordination of this compound to a metal center induces notable changes in the chemical shifts of its constituent nuclei. ¹⁹F NMR is particularly sensitive to the electronic environment, making it a powerful probe of complex formation.

In a study of cationic complexes involving phosphorus tetrafluoride (PF₄⁺) and silicon tetrafluoride (SiF₄) with this compound, NMR spectroscopy was crucial for identification. The ¹⁹F NMR spectrum of the SiF₄(fbpy) adduct, for example, provides clear evidence of complexation. The fluorine atoms of the SiF₄ moiety become inequivalent upon coordination, leading to a complex splitting pattern. Similarly, the chemical shift of the fluorine atom on the bipyridine ligand is altered upon binding to the metal center.

Table 1: Representative ¹⁹F NMR Chemical Shift Data for SiF₄(fbpy) Complex Data is illustrative of typical shifts and patterns observed in such complexes.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| F (on SiF₄) | -140 to -150 | Complex | - |

| F (on fbpy) | -110 to -120 | Complex | - |

Proton (¹H) and Carbon (¹³C) NMR spectra also provide valuable structural information. Upon coordination, the proton signals of the fbpy ligand, particularly those on the pyridine (B92270) ring bearing the fluorine atom, experience shifts due to the change in electron density and the magnetic anisotropy of the metal center. The symmetry of the resulting complex dictates the number of unique signals observed in both ¹H and ¹³C NMR spectra. For instance, in octahedral complexes like [Ru(bpy)₂(fbpy)]²⁺, the reduced symmetry compared to [Ru(bpy)₃]²⁺ leads to a more complex set of resonances for the ancillary bipyridine ligands.

The distinct signals in NMR spectroscopy, especially ¹⁹F NMR, allow for the real-time monitoring of chemical reactions involving this compound. This non-invasive technique can provide kinetic data and help identify transient intermediate species. nih.govchemrxiv.org

A practical application is the use of this compound as an indicator for monitoring reactions that produce silicon tetrafluoride (SiF₄), such as the reaction of hydrogen fluoride (B91410) (HF) with glass apparatus. cdnsciencepub.comingentaconnect.com In the presence of fbpy, any liberated SiF₄ is trapped to form the stable SiF₄(fbpy) adduct. This complex has a distinct ¹⁹F NMR signature that is easily detected, allowing for the qualitative and quantitative tracking of SiF₄ production over time. cdnsciencepub.comingentaconnect.com The appearance and growth of the signals corresponding to the SiF₄(fbpy) complex can be followed in a series of time-lapsed NMR experiments to map the reaction progress. jhu.edu

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound complexes are extensively studied using UV-visible absorption and photoluminescence spectroscopy. These techniques provide insight into the nature of the excited states, which are critical for applications in areas like photocatalysis and organic light-emitting diodes (OLEDs).

Complexes of this compound with transition metals like ruthenium(II) or iridium(III) typically exhibit intense absorption bands in the visible region of the spectrum. These bands are often assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. wikipedia.org The electron-withdrawing nature of the fluorine atom lowers the energy of the π* orbitals of the fbpy ligand. acs.org This generally leads to a blue-shift (a shift to higher energy) of the MLCT absorption and emission bands compared to analogous complexes with unsubstituted bipyridine. acs.org

In some complexes, particularly those with ligands designed with donor-acceptor character, Intraligand Charge Transfer (ILCT) states can also be observed. nih.govresearchgate.net An ILCT transition involves the promotion of an electron from a donor part of the ligand to an acceptor part of the same ligand. mdpi.com While less common in simple fbpy complexes, the fluorine atom's electronic influence can modulate the energy levels of the ligand orbitals, potentially mixing MLCT and ILCT character in the excited state. The precise nature of the excited state is determined by a combination of the metal, the ancillary ligands, and the fbpy ligand itself. nih.gov

Many transition metal complexes of this compound are luminescent, typically emitting light from their lowest-energy triplet excited state (e.g., ³MLCT). The efficiency of this emission is quantified by the photoluminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. bjraylight.com The excited-state lifetime (τ) is the average time the complex remains in the excited state before returning to the ground state through radiative (emission) or non-radiative decay pathways. acs.org

The introduction of the fluorine atom can have a significant impact on these photophysical parameters. The stronger σ-donating and π-accepting character imparted by the fluorine substituent can affect the energy gap between the ground and excited states and influence the rate of non-radiative decay. For example, in certain lanthanide complexes, the incorporation of fluorine atoms into the bipyridine ligand has been shown to lead to an increase in the luminescence quantum yield. researchgate.net

Table 2: Illustrative Photophysical Data for a Ruthenium(II) Complex This data is representative and shows the typical effect of fluorination.

| Complex | Emission Max (λₑₘ) nm | Quantum Yield (Φ) | Lifetime (τ) ns |

| [Ru(bpy)₃]²⁺ | 615 | 0.095 | 800 |

| [Ru(bpy)₂(fbpy)]²⁺ | 605 | 0.110 | 950 |

The photophysical properties of this compound complexes, particularly those with charge-transfer excited states, are often sensitive to the solvent environment. rsc.org The change in the position of absorption or emission bands with solvent polarity is known as solvatochromism. wikipedia.org

MLCT excited states typically possess a larger dipole moment than the ground state. In such cases, polar solvents can stabilize the excited state more than the ground state, leading to a red-shift (a shift to lower energy) in the emission spectrum. rsc.org The magnitude of this shift can be analyzed using models like the Lippert-Mataga equation, which relates the Stokes shift to the solvent's dielectric constant and refractive index, providing information about the change in dipole moment upon excitation. nih.gov Studies on related bipyridine complexes have shown that solvent properties can significantly alter excited state lifetimes and quantum yields by influencing the rates of radiative and non-radiative decay processes. mdpi.com The fluorine substituent on the fbpy ligand can modify the complex's interaction with solvent molecules, thereby subtly tuning its solvatochromic behavior. nih.gov

Electrochemical Investigations via Cyclic Voltammetry

Cyclic voltammetry (CV) is a principal technique for probing the redox properties of metal complexes. It provides valuable information on the potentials at which oxidation and reduction events occur, the stability of the resulting species, and the electronic influence of the ligands on the metal center.

Assessment of Redox Potentials and Ligand-Centered Reductions/Oxidations

Complexes of this compound, such as those with rhenium(I) tricarbonyl chloride, display characteristic redox behavior. Typically, these complexes undergo one or more reversible or quasi-reversible reduction events. The first reduction is generally accepted to be ligand-centered, involving the injection of an electron into the π* lowest unoccupied molecular orbital (LUMO) of the bipyridine ligand to form a radical anion.

For instance, in rhenium complexes of the type fac-[Re(4-X-bpy)(CO)₃Cl], the first reduction potential is localized on the substituted bipyridine ligand. Subsequent reductions, if observed, may also be ligand-based or involve the metal center, depending on the specific complex and solvent system. These redox processes are crucial in applications such as electrocatalysis, where the ligand can act as an electron reservoir.

Quantification of the Electron-Withdrawing Effect of Fluorine Substitution on Redox Behavior

The substitution of a hydrogen atom with a fluorine atom at the 4-position of the bipyridine ring has a distinct and quantifiable impact on the redox potentials of the complex. Due to its strong inductive electron-withdrawing (-I) effect, the fluorine atom lowers the energy of the bipyridine ligand's π* orbitals.

This stabilization of the LUMO makes the ligand easier to reduce. Consequently, the first ligand-centered reduction potential of a this compound complex occurs at a less negative (or more positive) potential compared to its unsubstituted 2,2'-bipyridine (B1663995) analogue. This anodic shift is a direct measure of the electron-withdrawing power of the fluorine substituent. Studies on various substituted bipyridine complexes have consistently shown that electron-withdrawing groups shift reduction potentials to more positive values. For example, replacing electron-donating groups like methoxy (B1213986) (-OCH₃) with electron-withdrawing groups like a halogen results in a significant anodic shift in the reduction potential, making the complex easier to reduce.

| Substituent (R) | E₁/₂ (V vs. SCE) | Effect Compared to Unsubstituted bpy |

|---|---|---|

| 4-H (Unsubstituted) | -1.34 | Reference |

| 4-F | -1.25 (Estimated) | Anodic Shift (Easier to Reduce) |

| 4,4'-(tBu)₂ | -1.45 | Cathodic Shift (Harder to Reduce) |

| 4,4'-(OMe)₂ | -1.51 | Cathodic Shift (Harder to Reduce) |

Note: The value for the this compound complex is an estimation based on established electrochemical trends, as direct comparative experimental data under identical conditions was not available in the cited literature. Values for other substituents are provided for comparative purposes.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared)

Fourier-Transform Infrared (FTIR) spectroscopy is a vital tool for characterizing the structural and electronic properties of this compound complexes. The vibrational frequencies of the ligands, particularly the carbonyl (CO) stretching modes in metal carbonyl complexes, are sensitive reporters of the electronic environment.

In metal carbonyl complexes containing the this compound ligand, the electron-withdrawing nature of the fluorine substituent influences the degree of π-backbonding from the metal to the ancillary ligands. The fluorine atom pulls electron density away from the metal center through the σ-framework. This reduction in electron density at the metal center diminishes its ability to engage in π-backbonding with the CO ligands.

As a result, the M-C bonds are weakened, and correspondingly, the C-O bonds are strengthened. This strengthening of the carbonyl bonds leads to a shift of the ν(CO) stretching frequencies to higher wavenumbers (a blue shift) compared to complexes with unsubstituted or electron-donating bipyridine ligands. This effect is a clear spectroscopic indicator of the electronic influence of the fluoro-substituent. Additionally, characteristic vibrational modes of the bipyridine ring, such as ν(C=C) and ν(C=N) stretches, are observed and may also shift upon coordination and substitution.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(CO) | ~2035, 1935, 1915 | Carbonyl stretching modes, shifted to higher frequency due to the electron-withdrawing fluorine. |

| ν(C=N) / ν(C=C) | ~1610 - 1400 | Stretching vibrations of the bipyridine ring. |

| ν(C-F) | ~1250 | Carbon-Fluorine stretching vibration. |

Note: Frequencies are approximate and based on typical values for related rhenium tricarbonyl bipyridine complexes, as a complete, assigned spectrum for the 4-fluoro derivative was not available in the cited literature.

Single-Crystal X-ray Diffraction for Definitive Structural Characterization

For a typical octahedral complex, such as fac-[Re(4-F-bpy)(CO)₃Cl], X-ray diffraction would confirm the facial arrangement of the three carbonyl ligands and the cis-coordination of the chloride and the bidentate this compound ligand.

The structural data obtained can reveal subtle steric and electronic effects of the fluorine substituent. For example, the bond lengths between the metal and the nitrogen atoms of the bipyridine ligand (M-N) can provide insight into the strength of the coordination bond. While the electron-withdrawing nature of fluorine might be expected to slightly weaken the σ-donation from the nitrogen atoms to the metal, this effect is often minimal. The inter-ring C-C bond of the bipyridine ligand and the bond lengths within the pyridine rings are also determined with high precision, confirming the integrity of the ligand upon coordination.

| Parameter | Typical Value | Significance |

|---|---|---|

| Coordination Geometry | Distorted Octahedral | Defines the spatial arrangement of ligands around the metal center. |

| Re-N Bond Lengths | ~2.17 Å | Indicates the strength of the metal-ligand coordinate bond. |

| Re-C Bond Lengths | ~1.91 Å | Reflects the extent of π-backbonding to the carbonyl ligands. |

| N-Re-N Bite Angle | ~75° | Characteristic of the chelation of the 2,2'-bipyridine ligand. |

| C(4)-F Bond Length | ~1.35 Å | Confirms the presence and location of the fluorine substituent. |

Note: The data presented are typical, representative values for related fac-Re(bpy)(CO)₃Cl complexes, as a specific crystal structure report for the this compound derivative was not available in the cited literature.

Theoretical and Computational Chemistry Studies on 4 Fluoro 2,2 Bipyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is particularly effective for studying the ground-state properties of molecules like 4-Fluoro-2,2'-bipyridine.

Elucidation of Electronic Structure and Molecular Orbital Energies (HOMO, LUMO)

DFT calculations are instrumental in elucidating the electronic structure of this compound. The introduction of a fluorine atom at the 4-position of one pyridine (B92270) ring significantly influences the electron distribution and molecular orbital energies compared to the parent 2,2'-bipyridine (B1663995). The fluorine atom, being highly electronegative, exerts a strong inductive effect, withdrawing electron density from the pyridine ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance as they govern the molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and the energy required for electronic excitation.

Interactive Data Table: Representative Calculated Molecular Orbital Energies (Note: The following data is illustrative, based on general trends for fluorinated pyridines, as specific literature values for this compound were not found. Actual values would be dependent on the specific DFT functional and basis set used.)

| Orbital | Energy (eV) | Description |

| LUMO | -1.5 to -2.5 | Primarily π* character, distributed over both pyridine rings. |

| HOMO | -6.0 to -7.0 | Primarily π character, with significant contribution from the nitrogen lone pairs. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Indicates high kinetic stability. |

Computational Prediction of Spectroscopic Properties (e.g., Absorption and Emission Energies)

DFT calculations can predict various spectroscopic properties. While TD-DFT is the primary tool for electronic absorption and emission, ground-state DFT calculations are essential for obtaining the optimized molecular geometry, which is the starting point for any spectroscopic simulation. Furthermore, DFT is used to calculate vibrational frequencies, which are crucial for interpreting infrared (IR) and Raman spectra and can provide insights into the vibronic structure of electronic spectra.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Characterization

TD-DFT is an extension of DFT that allows for the investigation of electronic excited states. acs.org It is the most widely used method for calculating the absorption and emission spectra of medium-to-large sized molecules due to its favorable accuracy-to-cost ratio.

For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in the UV-visible absorption spectrum. These calculations also provide information about the nature of the electronic transitions, such as whether they are localized on one of the pyridine rings or involve charge transfer between them. The primary electronic transitions in bipyridine systems are typically π→π* transitions. The introduction of the fluorine atom can subtly shift the energies of these transitions.

Similarly, TD-DFT can be used to model the emission spectrum (fluorescence and phosphorescence) by calculating the properties of the lowest excited state after geometric relaxation. The difference between the absorption and emission energies is known as the Stokes shift, which is related to the structural changes that occur in the excited state.

Interactive Data Table: Representative Predicted Electronic Transition Data (Note: This data is hypothetical and illustrative of typical results from TD-DFT calculations on similar aromatic systems, as specific literature values for this compound were not found.)

| Transition | Wavelength (nm) | Oscillator Strength | Character |

| S0 → S1 | ~280-300 | ~0.4-0.6 | π→π |

| S0 → S2 | ~240-260 | ~0.2-0.4 | π→π |

| S1 → S0 (Emission) | ~320-350 | - | Fluorescence |

Mechanistic Insights and Reaction Pathway Simulations

Computational studies are invaluable for elucidating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally. For this compound, a key area of interest is the reactivity of the C-F bond.

DFT calculations can be used to model potential reaction pathways, such as the activation of the C-F bond by a transition metal center. nih.govacs.orgox.ac.uk This is a fundamentally important process in organometallic chemistry and catalysis. Such simulations involve locating the transition state structure for the C-F bond cleavage and calculating the associated activation energy barrier. These calculations can reveal whether a proposed mechanism, such as oxidative addition, is energetically feasible. nih.govacs.orgox.ac.uk

For example, in a hypothetical reaction where a metal complex activates the C-F bond of this compound, DFT could be used to compare the energy profiles for the activation at the C-F bond versus potential C-H bond activation at other positions on the rings. These studies provide deep mechanistic insights into the factors controlling selectivity and reactivity, guiding the design of new catalytic processes. nih.govchemrxiv.org

Advanced Research Applications of 4 Fluoro 2,2 Bipyridine and Its Derivatives

Catalysis and Photocatalysis

Fluorinated bipyridine ligands are instrumental in developing sophisticated catalysts. The electron-withdrawing nature of fluorine can modify the redox potentials of the central metal atom, influence the stability of catalytic intermediates, and alter reaction pathways, leading to improved activity, selectivity, and efficiency.

Photo- and Electrocatalytic Carbon Dioxide (CO₂) Reduction

The conversion of CO₂ into valuable chemical feedstocks is a critical goal for sustainable chemistry. Manganese tricarbonyl complexes featuring bipyridine ligands are effective catalysts for this transformation. Research has shown that modifying the bipyridine ligand with fluorine can influence the catalytic process. nsf.gov For instance, the introduction of electron-withdrawing groups alters the energy level of the bipyridine π* orbital, which in turn affects the rate of CO production. nsf.gov

In manganese-based catalytic systems, the process generally involves the reduction of the Mn(I) complex to a catalytically active Mn(0) species, which then binds and reduces CO₂. The electronic properties of the bipyridine ligand are crucial in this cycle. While complexes with electron-donating groups on the bipyridine ligand can enhance catalytic rates, strategically placed electron-withdrawing groups like fluorine are used to modulate the catalyst's reduction potential and stability. nsf.govescholarship.org Specifically, fluorinated ligands can make the complex harder to reduce, which can be leveraged to fine-tune the overpotential required for catalysis. Furthermore, ligand design can control the reaction's product selectivity between carbon monoxide (CO) and formic acid (HCOOH). acs.orguky.edu Studies on related Re(I) bipyridine complexes have demonstrated that fluorinated alkyl chains can be used to improve solubility in greener solvents like supercritical CO₂, while insulating the metal center from strong electron-withdrawing effects. nih.gov

| Catalyst Type | Ligand Feature | Observed Effect | Primary Product |

|---|---|---|---|

| Mn(bpy)(CO)₃Br | Unsubstituted Bipyridine | Benchmark catalyst for CO production. nih.gov | CO |

| Mn(R-bpy)(CO)₃Br | Electron-withdrawing substituents | Alters bpy π* level, affecting CO production rate. nsf.gov | CO |

| Mn(bpy-R)(CO)₃X | Pendant amine groups | Switches selectivity from CO to formic acid. acs.org | HCOOH |

Mediators in Organic Transformations (e.g., C-H Borylation, Cross-Electrophile Coupling, Chlorotrifluoromethylation)

Derivatives of 4-Fluoro-2,2'-bipyridine are crucial in a range of organic transformations, where they serve as ligands that control the reactivity and selectivity of metal catalysts.

C-H Borylation: Iridium-catalyzed C-H borylation is a powerful method for creating carbon-boron bonds. The choice of ligand is critical for the reaction's success. Research has demonstrated that introducing trifluoromethyl (CF₃) groups, potent electron-withdrawing substituents, at the 5- and 5'-positions of the bipyridine ligand enables the highly selective borylation of typically unreactive C(sp³)–H bonds in N-methylamides. nih.gov This represents a significant advance, as standard bipyridine or phenanthroline ligands show much lower reactivity for such substrates. nih.gov The fluorinated ligands facilitate the challenging C-H activation step, leading to excellent regioselectivity and functional group tolerance. nih.gov

Cross-Electrophile Coupling: Nickel-catalyzed cross-electrophile coupling reactions, which form C-C bonds by coupling two different electrophiles, heavily rely on the ligand to control the catalytic cycle. Bipyridine ligands are among the most common scaffolds used in this area. acs.org While specific examples highlighting this compound are emerging, the principle of using substituted bipyridines is well-established. For instance, in the coupling of 2-chloropyridines with alkyl bromides, the choice of a rigid phenanthroline-type ligand over more flexible bipyridines was found to be crucial. nih.gov The electronic tuning afforded by substituents on the bipyridine ring is key to modulating the reactivity of the nickel center, and fluorination offers a predictable way to introduce electron-withdrawing effects to optimize catalytic performance for specific substrates, such as in the coupling of aryl fluorides. researchgate.net

Chlorotrifluoromethylation: The introduction of a trifluoromethyl group (CF₃) is of great interest in medicinal chemistry. Copper-based photoredox catalysis provides a mild and efficient method for the chlorotrifluoromethylation of alkenes. The design of the bipyridine ligand is central to the catalyst's performance. Researchers have developed heteroleptic copper(I) complexes with a 4,6-disubstituted 2,2′-bipyridine ligand that show superior catalytic efficiency. acs.orgresearchgate.net Compared to the widely used catalyst [Cu(dap)₂]Cl, these complexes exhibit longer excited-state lifetimes and more positive Cu(I)/Cu(II) redox potentials. acs.org These improved photophysical properties, endowed by the substituted bipyridine ligand, enable the efficient chlorotrifluoromethylation of challenging substrates like styrenes with broad functional group tolerance. acs.org

Design of Ligands for Enhanced Catalytic Performance and Selectivity

The inclusion of fluorine or trifluoromethyl groups in the 2,2'-bipyridine (B1663995) structure is a deliberate design strategy to enhance catalytic performance and selectivity. The strong electron-withdrawing nature of these substituents provides several key advantages:

Electronic Tuning: Fluorine substituents decrease the electron density on the bipyridine ligand. This modification alters the energy of the ligand's π* orbitals, which directly impacts the metal-to-ligand charge transfer (MLCT) energies and the redox potentials of the metal complex. This allows for precise control over the catalyst's oxidative and reductive power. nsf.govacs.org

Increased Stability: The strong carbon-fluorine bond can enhance the thermal and chemical stability of the ligand and the resulting metal complex, leading to more robust catalysts with longer lifetimes.

Control of Regioselectivity: As seen in C-H borylation, the electronic influence of trifluoromethyl groups can completely alter the regioselectivity of a reaction, directing the catalyst to activate otherwise unreactive C-H bonds. nih.gov

Improved Photophysical Properties: In photocatalysis, substituted bipyridine ligands can be designed to hinder structural relaxation in the excited state. This leads to longer excited-state lifetimes, providing a larger window for the desired chemical transformations to occur before the catalyst deactivates. acs.orgcore.ac.uk

Functional Materials Development

Beyond catalysis, this compound and its derivatives are integral components in the creation of advanced functional materials, particularly for optoelectronic applications like organic light-emitting diodes and solar cells.

Emitters and Dopants in Organic Light-Emitting Diodes (OLEDs)

In OLED technology, phosphorescent emitters, often based on iridium(III) or other heavy metal complexes, are used to achieve high internal quantum efficiencies by harvesting both singlet and triplet excitons. The ligands surrounding the metal center play a crucial role in determining the emission color, efficiency, and stability of the device.

| Complex ID | Main Ligand | Max. Current Efficiency (cd A⁻¹) | Max. External Quantum Efficiency (EQE) | Emission Color |

|---|---|---|---|---|

| Ir1 | 2',6'-bis(trifluoromethyl)-2,3'-bipyridine | 101.96 | 31.6% | Green |

| Ir2 | 2',6'-bis(trifluoromethyl)-2,4'-bipyridine | 99.97 | 30.5% | Green |

Dye Components in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) rely on a molecular dye adsorbed onto a semiconductor surface (typically TiO₂) to absorb light and initiate the process of converting solar energy into electricity. Ruthenium(II) complexes containing bipyridine ligands are benchmark sensitizers in this field. mdpi.comsigmaaldrich.com

Molecular engineering of the dye, including the incorporation of fluorine into the bipyridine ligands, is a key strategy to improve performance. Introducing fluorine can enhance the electron-withdrawing ability of the anchoring ligand, which favorably adjusts the dye's redox potential, electron transport properties, and the efficiency of dye regeneration. rsc.org For example, a ruthenium sensitizer (B1316253) (RC-76) was designed with a 4,4'-di(m-F-benzoic acid)-2,2'-bipyridine anchoring ligand. Compared to its non-fluorinated analogue (RC-73), the RC-76 based device showed improved performance, achieving a power conversion efficiency (PCE) of 9.23%. This improvement was attributed to the superior absorption intensity and electrochemical properties conferred by the fluorine substituent. rsc.org

| Dye | Key Ligand Feature | Jsc (mA cm⁻²) | Voc (V) | FF | PCE (%) |

|---|---|---|---|---|---|

| RC-73 | Phenyl-based bipyridine anchor | 17.03 | 0.72 | 0.73 | 8.96 |

| RC-76 | Fluoro-phenyl-based bipyridine anchor | 17.52 | 0.72 | 0.73 | 9.23 |

| N719 (Reference) | 4,4'-dicarboxy-2,2'-bipyridine | 17.91 | 0.73 | 0.70 | 9.14 |

Building Blocks for Metal-Organic Frameworks (MOFs) for Gas Adsorption and Catalysis

The presence of fluorine atoms on the organic linkers can significantly increase the affinity and selectivity of MOFs for certain gases, especially carbon dioxide (CO₂). acs.orgresearchgate.net The highly polarized C-F bonds create strong local dipoles within the pores of the MOF, leading to more favorable interactions with quadrupolar gas molecules like CO₂. This enhanced interaction results in higher adsorption capacities and improved selectivity for CO₂ over other gases like nitrogen (N₂). acs.org

For instance, studies on analogous fluorinated MOFs have demonstrated a clear trend of increased CO₂ uptake and selectivity with a higher degree of fluorination. Research on a zirconium-based MOF, MOF-801, and its fluorinated analogues showed that incorporating a tetrafluorosuccinate linker led to a higher isosteric heat of adsorption for CO₂, indicating stronger interactions. acs.org This principle suggests that MOFs constructed with this compound would exhibit similar enhanced CO₂ capture capabilities. The electron-withdrawing nature of the fluorine atom would modify the electronic properties of the bipyridine unit, influencing the framework's interaction with guest molecules.

Table 1: Comparison of CO₂ Adsorption Properties in Fluorinated vs. Non-Fluorinated MOFs

| MOF | Linker Type | Isosteric Heat of Adsorption (Qst) for CO₂ (kJ mol⁻¹) | CO₂/N₂ Selectivity (IAST) |

|---|---|---|---|

| MOF-801 | Non-fluorinated (Fumarate) | ~22 | ~15 |

| PF-MOF2 | Fluorinated (Tetrafluorosuccinate) | 30 | 41 |

Data derived from studies on analogous fluorinated MOF systems, illustrating the effect of fluorination. acs.org

Beyond gas adsorption, the bipyridine moiety itself is a versatile component for catalysis. researchgate.net The two nitrogen atoms of the 2,2'-bipyridine unit act as a strong chelating site for catalytically active metal ions, such as palladium, ruthenium, or cobalt. researchgate.netacs.orgrsc.org By incorporating this compound into a MOF structure, these catalytic centers can be heterogenized, combining the high activity of homogeneous catalysts with the stability and recyclability of heterogeneous systems. The fluorine substituent can influence the catalytic activity by modifying the electronic environment of the metal center, potentially enhancing reaction rates and selectivity for various organic transformations, including cross-coupling reactions and hydrogen evolution. rsc.org

Development of Probes and Imaging Agents (e.g., ¹⁹F Magnetic Resonance Imaging)

The fluorine-19 (¹⁹F) nucleus possesses properties that make it highly suitable for Magnetic Resonance Imaging (MRI) applications. It has a nuclear spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance. nih.gov Crucially, there is a negligible amount of endogenous fluorine in biological tissues, meaning that any detected ¹⁹F signal originates exclusively from an administered contrast agent. This results in background-free images with exceptional specificity, making ¹⁹F MRI a powerful tool for molecular and cellular imaging. nih.govnih.gov

Fluorinated bipyridine derivatives are excellent candidates for the development of ¹⁹F MRI probes. A closely related compound, 4,4′-bis(trifluoromethyl)-2,2′-bipyridine, has been successfully used to create lanthanide-based probes that are active for both luminescence and ¹⁹F NMR/MRI. ossila.comrsc.org In these systems, the trifluoromethyl groups provide a strong ¹⁹F NMR signal for imaging. The bipyridine core serves as an effective chelator for a paramagnetic lanthanide ion (like terbium or dysprosium), which can influence the relaxation properties of the fluorine nuclei, potentially enhancing the MRI signal. rsc.org

Following this design principle, this compound can serve as a fundamental building block for simpler ¹⁹F MRI probes. The single fluorine atom provides the necessary signal source. The bipyridine unit can be further functionalized to include targeting moieties that direct the probe to specific biological sites, such as tumors or areas of inflammation, or it can be incorporated into larger molecular assemblies like nanoparticles to increase the local concentration of ¹⁹F atoms and thus improve detection sensitivity. The development of such targeted probes allows for the non-invasive visualization of biological processes at the molecular level.

Table 2: Properties of Nuclei Relevant to MRI

| Nucleus | Natural Abundance (%) | Spin (I) | Relative Sensitivity | Endogenous Signal in Body |

|---|---|---|---|---|

| ¹H | 99.98 | 1/2 | 100 | High |

| ¹⁹F | 100 | 1/2 | 83 | Negligible |

| ¹³C | 1.1 | 1/2 | 1.76 x 10⁻² | Low |

This table highlights the advantages of ¹⁹F for background-free imaging.

Studies in Electron Transfer Systems and Redox-Active Materials

The 2,2'-bipyridine ligand is a cornerstone in the study of electron transfer processes, largely due to its ability to form stable complexes with a wide range of transition metals and its rich redox chemistry. nih.gov When complexed with metals like ruthenium, iron, or cobalt, the bipyridine ligand can accept electrons into its π* orbitals, facilitating metal-to-ligand charge transfer (MLCT) transitions. osti.govlasalle.edu These MLCT processes are fundamental to applications in photochemistry, solar energy conversion, and the development of redox-active materials. nih.gov

Introducing a fluorine atom at the 4-position of the bipyridine ring, as in this compound, has a significant impact on its electronic properties. Fluorine is a strongly electron-withdrawing group, which lowers the energy of the ligand's π* orbitals. This electronic perturbation directly affects the properties of the resulting metal complexes. For instance, in a ruthenium(II) complex, the electron-withdrawing fluorine atom makes the ligand easier to reduce. This generally leads to a cathodic shift (a less negative potential) in the ligand-based reduction waves observed in cyclic voltammetry. acs.org

This tuning of redox potentials is critical for designing redox-active materials for specific applications, such as in redox flow batteries. nih.gov Materials based on bipyridinium salts (viologens) are explored as anolytes in these batteries, where the ability to precisely control the reduction potential is key to maximizing the cell voltage and energy density. mdpi.compurdue.edu The use of fluorinated bipyridine ligands in such systems allows for fine-tuning of these electrochemical properties.

Furthermore, the influence of the fluorine substituent extends to the excited-state properties of these complexes. By lowering the energy of the MLCT state, the fluorine atom can alter the emission wavelength and lifetime of luminescent complexes, which is relevant for applications in sensors and electrophosphorescent devices. acs.orgnih.gov DFT studies on various 2,2'-bipyridine complexes have confirmed that the ligand's electronic structure and oxidation level can be systematically controlled through substitution, providing a roadmap for designing new functional materials with tailored electron transfer characteristics. acs.orgnih.gov

Table 3: Summary of Chemical Compounds Mentioned

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | C₁₀H₇FN₂ |

| 2,2'-bipyridine | bpy |

| Carbon Dioxide | CO₂ |

| Nitrogen | N₂ |

| Tetrafluorosuccinate | C₄F₄O₄²⁻ |

| Fumarate | C₄H₂O₄²⁻ |

| 4,4′-bis(trifluoromethyl)-2,2′-bipyridine | C₁₂H₆F₆N₂ |

| Ruthenium | Ru |

| Palladium | Pd |

| Cobalt | Co |

| Terbium | Tb |

| Dysprosium | Dy |

Emerging Trends and Future Research Perspectives

Development of Novel Fluorinated Bipyridine Ligand Architectures with Tunable Properties

The development of new fluorinated bipyridine ligands is driven by the need for materials with precisely controlled electronic and photophysical properties. Fluorine's high electronegativity creates a strong inductive effect, which can significantly stabilize the ligand's molecular orbitals. This "tunability" is crucial for applications ranging from organic light-emitting diodes (OLEDs) to catalysis.

Researchers are exploring various synthetic routes to create more complex fluorinated bipyridine architectures. nih.govlboro.ac.uk These methods include traditional cross-coupling reactions like Suzuki and Stille couplings, which allow for the introduction of various functional groups onto the bipyridine core. nih.gov The synthesis of asymmetrically substituted fluorinated bipyridines is also a growing area of interest, as these ligands can lead to metal complexes with unique reactivity and photophysical behaviors.

The impact of fluorination is evident in the properties of iridium(III) complexes. For instance, complexes with fluorinated ligands exhibit different electronic properties compared to their non-fluorinated counterparts. unibo.it The Lowest Unoccupied Molecular Orbital (LUMO) energy is particularly sensitive to the ancillary ligand, with fluorination contributing to altered energy levels. unibo.it This ability to tune the LUMO affects the emission colors and quantum yields of phosphorescent materials. acs.org

| Property | Effect of Fluorination | Significance |

| LUMO Energy | Lowered | Affects redox potentials and emission wavelengths in metal complexes. unibo.itacs.org |

| Electron Affinity | Increased | Enhances the stability of resulting metal complexes. mdpi.com |

| Photophysical Properties | Tunable Emission | Enables the design of materials for specific applications, such as blue phosphorescent emitters. unibo.itacs.org |

| Resistance to Substitution | Increased | Provides more robust complexes for applications in demanding environments. mdpi.com |